4-(3-Fluorophenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported . Also, new derivatives have been obtained from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters is a known reaction .Scientific Research Applications
Cancer Kinase Activity
- A study found that derivatives of 4-(3-Fluorophenyl)-1H-pyrazol-5-amine showed activity against significant cancer kinases. Specifically, a derivative exhibited nanomolar range activity against Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2, presenting it as a potential lead for anticancer programs (Abu Thaher et al., 2012).
Crystal Structure Analysis
- The crystal structure of a compound closely related to this compound was analyzed, revealing its conformation and potential for forming supramolecular structures through various intermolecular interactions (Abdel-Wahab et al., 2013).
Antimicrobial Activities
- Novel derivatives of 1,5-diaryl pyrazole, including ones similar to this compound, demonstrated notable antibacterial and antifungal activities against various pathogens, suggesting their potential in developing new antimicrobial agents (Ragavan et al., 2010).
Synthesis and Molecular Structure
- Research on the synthesis and molecular structure of pyrazoline compounds closely related to this compound provided insights into their conformation and potential applications in material science and drug design (Loh et al., 2013).
Development of Dual Antagonists
- A study described the development of a potent dual antagonist for 5HT7/5HT2 receptors, involving a compound structurally similar to this compound, highlighting its significance in the field of neuropsychiatric drug development (LiangJimmy et al., 2011).
Fluorescent Chemosensor Development
- Research involving a compound similar to this compound led to the creation of a selective fluorescent turn-on chemosensor for Al3+ and Zn2+, demonstrating its potential application in environmental monitoring and diagnostics (Gao et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that fluorophenyl groups are often used in the synthesis of compounds for suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s known that fluorophenyl groups can participate in suzuki–miyaura coupling , where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
It’s known that compounds involved in suzuki–miyaura coupling can affect various biochemical pathways .
Result of Action
It’s known that compounds involved in suzuki–miyaura coupling can have various effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
4-(3-Fluorophenyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with androgen receptors, exhibiting antagonistic properties This interaction is crucial as it can influence the regulation of genes associated with androgen response
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of prostate cancer cell lines, such as LNCaP and PC-3, by downregulating the expression of prostate-specific antigen (PSA) This compound also influences cell signaling pathways, potentially affecting gene expression and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an antagonist to androgen receptors, inhibiting their activity and subsequently affecting the expression of androgen-responsive genes This inhibition can lead to a decrease in cell proliferation and other downstream effects
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical factors in understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on cell proliferation and gene expression, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant inhibitory effects on cell proliferation and gene expression without causing adverse effects . At higher doses, toxic effects may be observed, including potential damage to vital organs and disruption of normal cellular functions. It is essential to determine the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including hydroxylation and glucuronidation . These metabolic processes are crucial for the compound’s elimination from the body and can influence its overall bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the prostate, where it exerts its inhibitory effects on androgen receptors . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with androgen receptors and other biomolecules . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its overall efficacy and function.
Properties
IUPAC Name |
4-(3-fluorophenyl)-1H-pyrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONYBEHEKIRSMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(NN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602564 |
Source
|
Record name | 4-(3-Fluorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301373-68-2 |
Source
|
Record name | 4-(3-Fluorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.